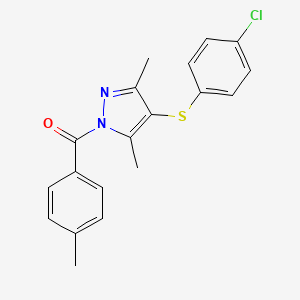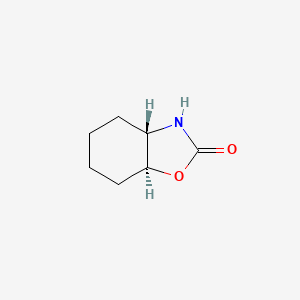![molecular formula C18H19N3O7S2 B2377560 Ethyl 5-nitro-2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]thiophene-3-carboxylate CAS No. 397279-00-4](/img/structure/B2377560.png)
Ethyl 5-nitro-2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]thiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-nitro-2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. This compound is characterized by the presence of a nitro group, a pyrrolidine ring, and a sulfonylbenzoyl moiety, making it a unique and versatile molecule in various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-nitro-2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]thiophene-3-carboxylate typically involves multi-step organic reactions. The process begins with the nitration of thiophene to introduce the nitro group. This is followed by the acylation of the thiophene ring to attach the sulfonylbenzoyl group. The final step involves the introduction of the pyrrolidine ring through a nucleophilic substitution reaction. The reaction conditions often require the use of strong acids, bases, and organic solvents to facilitate the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The scalability of the synthesis process is crucial for industrial applications, and process optimization is often required to achieve cost-effective production.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5-nitro-2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The sulfonylbenzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used to substitute the sulfonylbenzoyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
Ethyl 5-nitro-2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]thiophene-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of Ethyl 5-nitro-2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The sulfonylbenzoyl moiety can enhance the compound’s binding affinity to target proteins, while the pyrrolidine ring can modulate its pharmacokinetic properties. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparaison Avec Des Composés Similaires
Ethyl 5-nitro-2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]thiophene-3-carboxylate can be compared with other thiophene derivatives, such as:
Ethyl 5-nitrothiophene-3-carboxylate: Lacks the sulfonylbenzoyl and pyrrolidine groups, resulting in different chemical and biological properties.
2-Amino-5-nitrothiophene: Contains an amino group instead of the sulfonylbenzoyl moiety, leading to different reactivity and applications.
5-Nitro-2-thiophenecarboxylic acid: Lacks the ethyl ester and pyrrolidine groups, affecting its solubility and biological activity.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.
Propriétés
IUPAC Name |
ethyl 5-nitro-2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O7S2/c1-2-28-18(23)14-11-15(21(24)25)29-17(14)19-16(22)12-5-7-13(8-6-12)30(26,27)20-9-3-4-10-20/h5-8,11H,2-4,9-10H2,1H3,(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXNRNKZXGMEVTC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O7S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3,4-Dihydro-2H-[1,3]thiazino[3,2-a]benzimidazol-3-ol](/img/structure/B2377477.png)
![2,5-dichloro-N-[3-hydroxy-3-(trifluoromethyl)cyclobutyl]pyridine-4-carboxamide](/img/structure/B2377478.png)

![2-chloro-6-fluoro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2377480.png)
![(6-Methoxypyridin-3-yl)-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone](/img/structure/B2377481.png)
![2-{2-azaspiro[5.5]undec-8-en-2-yl}-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2377482.png)
![1-[3-(Triazol-1-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2377487.png)

![N-{2-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]phenyl}-4-methoxybenzenesulfonamide](/img/structure/B2377492.png)
![4-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine hydrochloride](/img/structure/B2377494.png)


![7-Fluoro-8-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2377499.png)
![1-[2-(Difluoromethoxy)benzoyl]piperidine-3-carboxylic acid](/img/structure/B2377500.png)
